5-(Aminomethyl)-2-methoxyphenol

Beschreibung

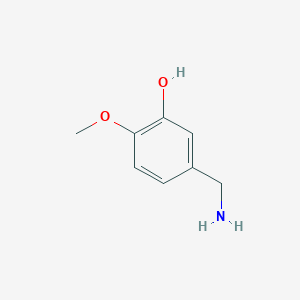

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIDMVZCXORAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360646 | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89702-89-6 | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Aminomethyl)-2-methoxyphenol chemical structure and properties

An In-depth Technical Guide to 5-(Aminomethyl)-2-methoxyphenol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Phenolic Amine

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. These core structures serve as the foundation upon which novel therapeutic agents are built, dictating not only the physicochemical properties but also the pharmacological potential of the resulting compounds. 5-(Aminomethyl)-2-methoxyphenol, a seemingly simple yet functionally rich molecule, represents one such versatile building block.

This technical guide provides a comprehensive overview of 5-(Aminomethyl)-2-methoxyphenol, moving beyond a mere cataloging of its properties. We will delve into its structural attributes, synthesis, and known applications, with a focus on the rationale behind its utility for researchers, scientists, and drug development professionals. The primary objective is to equip the reader with the foundational knowledge required to strategically incorporate this compound into innovative research and development pipelines.

Core Molecular Identity and Structural Characteristics

5-(Aminomethyl)-2-methoxyphenol, also known by synonyms such as isovanillylamine and 3-hydroxy-4-methoxybenzylamine, is a substituted guaiacol derivative.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and an aminomethyl group. This unique arrangement of functional groups is the cornerstone of its chemical reactivity and biological potential.

The IUPAC name for this compound is 5-(aminomethyl)-2-methoxyphenol.[1] It is registered under the CAS Number 89702-89-6.[3]

Caption: 2D Chemical Structure of 5-(aminomethyl)-2-methoxyphenol.

The presence of a primary amine provides a nucleophilic site and a basic center, allowing for the formation of amides, sulfonamides, and other derivatives. The phenolic hydroxyl group is a hydrogen bond donor and can be a site for etherification or esterification. The methoxy group influences the electronic properties of the aromatic ring and can impact metabolic stability. This trifunctional nature makes it a highly valuable scaffold for creating diverse chemical libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is critical for its application in drug discovery, guiding formulation development and predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Data not consistently available; related compounds are often brown or crystalline powders. | [4] |

| Melting Point | Not available for the free base. The related compound 5-Amino-2-methoxyphenol has a melting point of 130-132 °C. | |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Purification: A Practical Workflow

While direct synthesis protocols for 5-(Aminomethyl)-2-methoxyphenol are not extensively published, a common and logical synthetic route would involve the reduction of a suitable precursor. A plausible approach, adapted from the synthesis of similar compounds, is the reduction of 2-methoxy-5-nitrobenzaldehyde followed by reductive amination, or the reduction of the corresponding nitrile or amide. A more direct precursor, when available, would be 3-hydroxy-4-methoxybenzonitrile.

Hypothetical Laboratory-Scale Synthesis Protocol

This protocol is based on established chemical transformations for analogous compounds.

Reaction: Reduction of 3-hydroxy-4-methoxybenzonitrile.

Materials:

-

3-hydroxy-4-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-hydroxy-4-methoxybenzonitrile in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting solids are filtered off, and the filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane or by crystallization from a suitable solvent system like ethyl acetate/hexanes.

Caption: Generalized workflow for the synthesis of 5-(Aminomethyl)-2-methoxyphenol.

Applications in Biomedical Research and Drug Discovery

The true value of 5-(Aminomethyl)-2-methoxyphenol lies in its application as a versatile scaffold in medicinal chemistry.[7] While studies on the biological activity of the parent compound are limited, its structural motifs are present in a wide array of biologically active molecules.

Role as a Chemical Building Block

The aminomethyl and phenolic hydroxyl groups serve as key handles for synthetic elaboration. This allows for the systematic exploration of chemical space to develop derivatives with optimized pharmacological profiles. Its structural relationship to endogenous neurotransmitters (e.g., dopamine, norepinephrine) makes it an attractive starting point for neurological drug discovery.

Potential Therapeutic Applications of Derivatives

The 2-methoxyphenol (guaiacol) core is a recurring motif in molecules with diverse biological activities.[8] Research into structurally related compounds provides a strong rationale for exploring derivatives of 5-(Aminomethyl)-2-methoxyphenol in several therapeutic areas:

-

Anti-inflammatory and Antioxidant Agents: Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways.[8] Derivatives of 2-methoxyphenols have been investigated as inhibitors of enzymes like cyclooxygenases (COX).[9] The antioxidant properties of aminomethyl derivatives of 2-methoxyphenol have been demonstrated to enhance the oxidative stability of oils.[10]

-

Anti-atherosclerotic Agents: Recent studies have identified methoxyphenol derivatives as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathology of atherosclerosis.[11] This suggests that derivatives of 5-(Aminomethyl)-2-methoxyphenol could be promising candidates for cardiovascular drug discovery.[11]

-

Neurological and Psychiatric Disorders: The structural similarity to catecholamines suggests potential applications in developing ligands for various receptors and transporters in the central nervous system. For instance, related imidazoline structures are being explored as ligands for I2 imidazoline receptors, which are implicated in neurological disorders like Alzheimer's disease and depression.[12]

-

Antibacterial and Anticancer Agents: The aminophenol scaffold is present in various compounds with demonstrated antibacterial and anticancer properties, providing a basis for synthesizing and screening new derivatives for these activities.[7]

Caption: Potential applications of 5-(Aminomethyl)-2-methoxyphenol derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, 5-(Aminomethyl)-2-methoxyphenol is considered:

-

Harmful if swallowed (H302).[1]

-

Causes skin irritation (H315).[1]

-

Causes serious eye damage (H318).[1]

-

May cause respiratory irritation (H335).[1]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Commercial suppliers recommend storage at 2-8°C under an inert atmosphere.[3]

Conclusion: A Scaffold of Opportunity

5-(Aminomethyl)-2-methoxyphenol is more than just a chemical intermediate; it is a strategically valuable starting material for drug discovery and medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries. The established biological activities of structurally related 2-methoxyphenols in areas such as inflammation, cardiovascular disease, and oncology provide a solid foundation for future research. As the demand for novel therapeutics continues to grow, the intelligent application of versatile scaffolds like 5-(Aminomethyl)-2-methoxyphenol will be instrumental in driving the next wave of pharmacological innovation.

References

-

PubChem. (n.d.). 5-(Aminomethyl)-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Amino-2-methoxyphenol. NIST Chemistry WebBook. Retrieved from [Link]

- Sediawan, W. B., et al. (2021). Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil. Current Research in Nutrition and Food Science, 9(2).

-

ChemSynthesis. (n.d.). 5-(2-aminoethyl)-2-methoxyphenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(aminomethyl)-2-methoxyphenol (C8H11NO2). Retrieved from [Link]

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 295-302.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-302.

-

Chemicalbridge. (n.d.). 2-(Aminomethyl)-5-methoxyphenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(aminomethyl)-5-methoxyphenol hydrochloride (C8H11NO2). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

- Jayaraman, S., et al. (2020). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 12(3), 205-221.

- Jayaraman, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 12(3), 205-221.

- de la Torre, D., et al. (2022).

Sources

- 1. 5-(Aminomethyl)-2-methoxyphenol | C8H11NO2 | CID 1132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guaiacol - Wikipedia [en.wikipedia.org]

- 3. 89702-89-6|5-(Aminomethyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 4. 5-amino-2-méthoxyphénol, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. 5-Amino-2-methoxyphenol [webbook.nist.gov]

- 6. PubChemLite - 5-(aminomethyl)-2-methoxyphenol (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. libir.josai.ac.jp [libir.josai.ac.jp]

- 10. Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 11. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

The Tale of Two Isomers: A Technical Guide to Isovanillylamine and Vanillylamine for the Research Professional

Abstract

In the landscape of bioactive molecules, structural isomerism often dictates profound differences in biological activity and application. This technical guide provides an in-depth exploration of the structural and functional disparities between two closely related aromatic amines: isovanillylamine and vanillylamine. While sharing the same molecular formula, the nuanced placement of a hydroxyl and a methoxy group on the benzene ring gives rise to distinct physicochemical properties, synthetic routes, and pharmacological profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical properties, synthesis methodologies, and known biological implications, thereby informing their strategic application in research and development.

The Isomeric Distinction: A Foundation of Divergent Functionality

At the heart of the differences between isovanillylamine and vanillylamine lies their constitutional isomerism. Both are benzylamines with a molecular formula of C₈H₁₁NO₂, but they differ in the substitution pattern of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

-

Vanillylamine: The structure is characterized by a hydroxyl group at the 4th position and a methoxy group at the 3rd position of the benzene ring, relative to the aminomethyl group. Its IUPAC name is 4-(aminomethyl)-2-methoxyphenol .

-

Isovanillylamine: In contrast, isovanillylamine features the hydroxyl group at the 3rd position and the methoxy group at the 4th position. Its IUPAC name is 3-(aminomethyl)-4-methoxyphenol .

This seemingly subtle shift in functional group placement has significant consequences for the electronic distribution within the aromatic ring, hydrogen bonding potential, and overall molecular geometry. These factors, in turn, influence the molecules' interactions with biological targets.

Figure 1: Chemical structures of vanillylamine and isovanillylamine.

Physicochemical Properties: A Comparative Analysis

The structural isomerism directly translates into differing physicochemical properties, which are critical for predicting their behavior in biological systems and for designing experimental protocols. While comprehensive experimental data for isovanillylamine is less available, we can infer its properties from its well-characterized precursor, isovanillin, and compare them to vanillylamine and its precursor, vanillin.

| Property | Vanillylamine | Isovanillylamine (Inferred) | Vanillin | Isovanillin |

| IUPAC Name | 4-(aminomethyl)-2-methoxyphenol | 3-(aminomethyl)-4-methoxyphenol | 4-hydroxy-3-methoxybenzaldehyde | 3-hydroxy-4-methoxybenzaldehyde |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ | C₈H₈O₃ | C₈H₈O₃ |

| Molar Mass ( g/mol ) | 153.18 | 153.18 | 152.15 | 152.15 |

| Melting Point (°C) | 131-133 | Not readily available | 81-83 | 116-118 |

| Boiling Point (°C) | 292.9 (Predicted) | Not readily available | 285 | 263 |

| Solubility | Soluble in water, ethanol | Expected to be soluble in polar solvents | Slightly soluble in water; soluble in ethanol, ether | Slightly soluble in water; soluble in ethanol, ether |

Data for vanillylamine and its precursor sourced from PubChem and other chemical suppliers. Data for isovanillin sourced from Pubchem. Properties for isovanillylamine are inferred based on the properties of isovanillin and general principles of organic chemistry.

The higher melting point of isovanillin compared to vanillin suggests that isovanillylamine may also have a higher melting point than vanillylamine due to differences in crystal lattice packing and intermolecular forces.

Synthesis Strategies: From Aldehyde to Amine

The primary and most efficient route to both isovanillylamine and vanillylamine is through the reductive amination of their corresponding aldehyde precursors, isovanillin and vanillin, respectively. This transformation is a cornerstone of synthetic organic chemistry and can be achieved through various methodologies.

Figure 2: General workflow for the synthesis of vanillylamine and isovanillylamine via reductive amination.

Experimental Protocol: Reductive Amination of Vanillin/Isovanillin

This protocol provides a general methodology for the laboratory-scale synthesis of vanillylamine or isovanillylamine.

Materials:

-

Vanillin or Isovanillin

-

Ammonium acetate or another ammonia source

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol

-

Glacial acetic acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Imine Formation: Dissolve vanillin or isovanillin (1 equivalent) and ammonium acetate (1.5-2 equivalents) in methanol in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the effervescence. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with glacial acetic acid to a pH of approximately 6-7. Remove the methanol under reduced pressure.

-

Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validation: The identity and purity of the synthesized amine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared to literature values where available.

Biological Activity and Structure-Activity Relationships: A Tale of Two Potentials

The structural differences between isovanillylamine and vanillylamine are expected to translate into distinct biological activities and potencies. This is a direct consequence of the specific interactions each isomer can form with the binding pockets of biological targets.

Vanillylamine: The Capsaicin Precursor and TRPV1 Agonist

Vanillylamine is most famously recognized as a key intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers. In this pathway, vanillylamine is condensed with 8-methyl-6-nonenoic acid. This biological role underscores its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain. The vanillyl moiety is a critical pharmacophore for agonism at the TRPV1 receptor.

Isovanillylamine: Exploring a Different Pharmacological Landscape

Direct pharmacological studies on isovanillylamine are limited. However, insights into its potential biological activities can be gleaned from studies on its precursor, isovanillin. Isovanillin has been reported to possess anti-inflammatory and antimicrobial properties. It is plausible that isovanillylamine may retain or even exhibit enhanced versions of these activities.

The altered position of the hydroxyl and methoxy groups in isovanillylamine compared to vanillylamine would significantly impact its interaction with the TRPV1 receptor. The specific hydrogen bonding and hydrophobic interactions required for potent agonism at the TRPV1 active site are highly dependent on the 4-hydroxy-3-methoxy substitution pattern of the vanillyl group. Therefore, isovanillylamine is predicted to be a significantly weaker TRPV1 agonist than vanillylamine.

This predicted difference in TRPV1 activity opens the door to exploring other potential targets for isovanillylamine. The structural similarity to catecholamines (e.g., dopamine, norepinephrine) suggests that both isomers could potentially interact with monoamine transporters or receptors. However, the specific nature and affinity of these interactions would likely differ due to the distinct electronic and steric properties of the two isomers.

Figure 3: A conceptual diagram illustrating the predicted differences in biological target interactions between vanillylamine and isovanillylamine.

Applications and Future Directions

The distinct properties of isovanillylamine and vanillylamine dictate their current and potential applications in research and drug development.

-

Vanillylamine: Its primary utility lies in the synthesis of capsaicin analogs and other TRPV1 modulators for research in pain, inflammation, and metabolic disorders. It also serves as a valuable building block in medicinal chemistry for the development

Technical Monograph: 3-Hydroxy-4-methoxybenzylamine (Isovanillylamine)

CAS: 89702-89-6 (Free Base) | Related CAS: 42365-68-4 (HCl Salt)

Part 1: Executive Technical Summary

3-Hydroxy-4-methoxybenzylamine , commonly known as Isovanillylamine , is a critical regioisomer of Vanillylamine. While Vanillylamine (4-hydroxy-3-methoxybenzylamine) is the primary pharmacophore for TRPV1 agonists like Capsaicin, Isovanillylamine serves as a pivotal tool in Structure-Activity Relationship (SAR) studies to delineate receptor binding specificity.

In drug development, this molecule acts as a "negative control" probe for vanilloid receptors and a scaffold for synthesizing non-pungent capsinoids. Due to the electron-rich phenolic moiety, the compound is prone to oxidation; consequently, it is almost exclusively supplied and handled as its hydrochloride salt (CAS 42365-68-4 ).

Physicochemical Identity Card

| Property | Specification |

| IUPAC Name | 5-(Aminomethyl)-2-methoxyphenol |

| Common Name | Isovanillylamine |

| CAS (Free Base) | 89702-89-6 |

| CAS (HCl Salt) | 42365-68-4 |

| Molecular Formula | C₈H₁₁NO₂ (Free Base) / C₈H₁₂ClNO₂ (HCl) |

| Molecular Weight | 153.18 g/mol (Base) / 189.64 g/mol (HCl) |

| pKa (Predicted) | ~9.5 (Amine), ~10.2 (Phenol) |

| Solubility | High in Water (HCl salt), DMSO, Methanol |

| Appearance | Off-white to beige crystalline solid (HCl salt) |

Part 2: Synthesis & Manufacturing Protocols

Core Synthesis Workflow (Reductive Amination)

Rationale: We utilize ammonium formate as the hydrogen donor rather than hydrogen gas or hydride reagents (like NaCNBH₃) to minimize safety risks and simplify workup (avoiding boron/metal waste).

Protocol:

-

Imine Formation: Charge a reactor with Isovanillin (CAS 621-59-0) (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.

-

Reduction: Add Sodium Cyanoborohydride (1.5 eq) slowly at 0°C to prevent runaway exotherms, OR use Pd/C (10%) with Ammonium Formate for a catalytic transfer hydrogenation (cleaner profile).

-

Acidification: Quench with concentrated HCl to cleave any residual imine and precipitate the product as the hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Diethyl Ether.

Synthesis Pathway Diagram[1]

Figure 1: The reductive amination pathway from Isovanillin to Isovanillylamine HCl.[2]

Part 3: Applications in Drug Discovery[4]

TRPV1 Receptor SAR Studies

The primary utility of Isovanillylamine is in defining the "Vanilloid Binding Pocket" of the TRPV1 channel.

-

Mechanism: The 4-hydroxy-3-methoxy motif (Vanillyl) forms specific hydrogen bonds with the receptor (Thr550/Ser512 residues).

-

Isovanillyl Effect: Swapping the positions to 3-hydroxy-4-methoxy (Isovanillyl) disrupts this H-bond network.

-

Application: Researchers use CAS 89702-89-6 derivatives to prove that biological activity is specific to the vanilloid motif, establishing "negative control" baselines in potency assays.

Synthesis of Non-Pungent Capsinoids

Isovanillylamine is condensed with fatty acids (e.g., Nonanoic acid) to create Iso-Capsaicin .

-

Utility: These analogs often retain antioxidant or metabolic properties of capsaicinoids without the intense pungency (heat), making them viable candidates for metabolic disorder treatments (obesity/thermogenesis) without gastric irritation.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic comparing Vanillyl and Isovanillyl ligands.

Part 4: Sourcing, Quality & Handling

Supplier Evaluation Criteria

When sourcing CAS 89702-89-6, you will likely receive CAS 42365-68-4 (the HCl salt). This is acceptable and preferred. Ensure your supplier meets these metrics:

-

Salt Form Verification: Confirm if the product is Free Base or HCl. Recommendation: Always order HCl to prevent oxidation ("browning") of the phenol.

-

Purity: >98% by HPLC.

-

Impurity Profile: Check for residual Isovanillin (<0.5%). The aldehyde is reactive and will interfere with subsequent amide couplings.

Recommended Handling Protocol

-

Storage: -20°C, Desiccated. Hygroscopic.

-

Stability: The phenol group is sensitive to air oxidation at basic pH.

-

Solubilization: Dissolve in DMSO or Water. If using the HCl salt in an organic reaction (e.g., Amide coupling), add exactly 1.0 eq of a base (DIPEA or TEA) to liberate the free amine in situ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12127, Isovanillin. Retrieved from [Link]

Sources

Biological Activity of Isovanillylamine Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological profile of isovanillylamine (3-hydroxy-4-methoxybenzylamine) derivatives. While structurally isomeric to the renowned vanillylamine (the headgroup of capsaicin), isovanillylamine derivatives exhibit a distinct biological fingerprint. Unlike their vanilloid counterparts, which are potent TRPV1 agonists known for pungency, isovanillylamine derivatives often display reduced pungency while retaining significant antioxidant , antimicrobial , and anti-inflammatory properties. This guide provides a structural analysis, synthetic protocols, and validated assay workflows for integrating this scaffold into therapeutic pipelines.

Part 1: The Pharmacophore – Isovanillyl vs. Vanillyl

The biological divergence between isovanillylamine and vanillylamine stems from the regiochemistry of the phenol and methoxy substituents on the benzyl ring. This subtle shift dictates their interaction with the Vanilloid Binding Pocket (VBP) on Transient Receptor Potential (TRP) channels.

Structural Divergence[1]

| Feature | Vanillylamine (Capsaicin Headgroup) | Isovanillylamine (The Isomer) |

| IUPAC | 4-hydroxy-3-methoxybenzylamine | 3-hydroxy-4-methoxybenzylamine |

| H-Bond Donor | 4-OH (Para) | 3-OH (Meta) |

| H-Bond Acceptor | 3-OMe (Meta) | 4-OMe (Para) |

| TRPV1 Activity | High Potency (Agonist) | Low Potency / Antagonist / Non-pungent |

| Metabolic Stability | Susceptible to rapid glucuronidation | Distinct metabolic profile (COMT selectivity varies) |

Mechanistic Implication

The TRPV1 receptor relies on a specific hydrogen-bond network involving Thr550 and Tyr511 (in rat TRPV1 models). The para-hydroxyl group of vanillylamine is critical for this "lock-and-key" activation. Shifting the hydroxyl to the meta position (isovanillylamine) disrupts this network, often resulting in compounds that bind without triggering the channel opening (antagonism) or possess significantly reduced pungency, making them attractive targets for non-opioid pain management.

Part 2: Primary Biological Targets & Signaling Pathways

TRPV1 Modulation (The "Non-Pungent" Pathway)

Isovanillylamine amides function as "capsaicin analogues." By retaining the lipophilic tail and the amide linker but altering the headgroup, researchers can decouple the analgesic effects from the nociceptive (burning) side effects.

Figure 1: Proposed mechanism of action for isovanillyl derivatives at the TRPV1 receptor. Note the "Low Conductance" pathway compared to standard capsaicinoids.

Antioxidant Activity (ROS Scavenging)

The phenolic moiety in isovanillylamine derivatives acts as a radical scavenger. Although the meta-OH is sterically different from the para-OH, it still donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS).

-

Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

-

Utility: Neuroprotection and stabilization of formulations.

Part 3: Synthetic Protocols

To investigate these derivatives, a robust synthetic route is required. The following protocol describes the conversion of isovanillin to isovanillylamine, followed by amide coupling.

Workflow Diagram

Figure 2: Synthetic pathway for generating isovanillylamine amide libraries.

Detailed Protocol: Amide Synthesis (EDC/HOBt Method)

Objective: Synthesize N-(3-hydroxy-4-methoxybenzyl)amides.

Reagents:

-

Isovanillylamine (synthesized via reductive amination of isovanillin).

-

Carboxylic Acid of choice (e.g., fatty acids for capsaicin analogues).

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

-

HOBt (Hydroxybenzotriazole).[1]

-

DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[1] Stir at 0°C (ice bath) for 30 minutes to form the active ester.

-

Coupling: Add Isovanillylamine (1.0 equiv) and DIPEA (2.5 equiv) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

-

Workup: Dilute with Ethyl Acetate. Wash successively with:

-

1M HCl (to remove unreacted amine/EDC).

-

Saturated NaHCO₃ (to remove unreacted acid).

-

Brine.[1]

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Point: Confirm structure via ¹H-NMR. Look for the distinct meta-coupling of the aromatic protons and the amide -NH triplet.

Part 4: Biological Assay Protocols

DPPH Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of the isovanillyl core to neutralize free radicals.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[3]

-

Execution:

-

Prepare serial dilutions of the Isovanillyl derivative (10–200 µg/mL).

-

Mix 1 mL of sample with 3 mL of DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm .

-

-

Calculation:

-

Control: Use Ascorbic Acid or Trolox as a positive control.

Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Isovanillin derivatives (specifically Schiff bases) exhibit antimicrobial potential.

-

Method: Broth Microdilution.

-

In a 96-well plate, dispense 100 µL of Mueller-Hinton broth.

-

Add test compound (dissolved in DMSO) and serially dilute.

-

Inoculate with bacterial suspension (

CFU/mL). -

Incubate at 37°C for 24 hours.

-

Endpoint: The lowest concentration with no visible turbidity is the MIC.

-

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes general trends observed in isovanillyl derivatives compared to vanillyl derivatives.

| Structural Modification | Biological Effect (Isovanillyl Series) | Comparison to Vanillyl |

| Headgroup (3-OH, 4-OMe) | Reduced Pungency | Vanillyl (4-OH, 3-OMe) is pungent. |

| Amide Linker | Essential for Stability | Esters hydrolyze too fast in vivo. |

| Lipophilic Tail (Long Chain) | Increased Membrane Permeability | Similar to Capsaicin; tail length correlates with potency. |

| Schiff Base (-C=N-) | Increased Antimicrobial Activity | Often higher than the parent amine. |

| Halogenation of Ring | Enhanced Metabolic Stability | Prevents rapid ring oxidation. |

References

-

TRPV1 Activation & Vanilloids: Title: Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses.[6][7] Source: Frontiers in Neuroscience / PMC. URL:[Link]

-

Antioxidant Activity of Vanillin/Isovanillin Derivatives: Title: Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Source: ResearchGate / Journal of Applied Sciences. URL:[Link]

-

Antimicrobial Activity of Isovanillin Derivatives: Title: Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa extract.[8] Source: PMC (PubMed Central). URL:[Link]

-

General Isoquinoline/Isovanillyl Bioactivity: Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018. Source: PMC (PubMed Central). URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. imjst.org [imjst.org]

- 6. Frontiers | Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses [frontiersin.org]

- 7. Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

5-(Aminomethyl)-2-methoxyphenol solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-(Aminomethyl)-2-methoxyphenol

Executive Summary

5-(Aminomethyl)-2-methoxyphenol is a substituted phenol derivative with significant potential as a building block in medicinal chemistry and pharmaceutical development. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive analysis of the solubility of 5-(Aminomethyl)-2-methoxyphenol, moving from theoretical principles to a predictive assessment based on its molecular structure. Crucially, this document furnishes a detailed, field-proven experimental framework for researchers to quantitatively determine its solubility, ensuring reliable and reproducible results. The methodologies described herein are designed to be self-validating, promoting scientific rigor in any laboratory setting.

Introduction to 5-(Aminomethyl)-2-methoxyphenol

Chemical Identity and Structure

5-(Aminomethyl)-2-methoxyphenol is an organic compound featuring a benzene ring substituted with three functional groups: a hydroxyl (phenol), a methoxy, and an aminomethyl group.

-

IUPAC Name: 5-(aminomethyl)-2-methoxyphenol[1]

-

CAS Number: 89702-89-6

-

Molecular Formula: C₈H₁₁NO₂[1]

-

Molecular Weight: 153.18 g/mol [1]

-

Canonical SMILES: COC1=C(C=C(C=C1)CN)O[1]

Core Physicochemical Properties

The solubility behavior of a compound is dictated by its physical and chemical properties. For 5-(Aminomethyl)-2-methoxyphenol, the key computed parameters are:

-

XLogP3 (Predicted): 0.4[1]

-

Expert Insight: This relatively low octanol-water partition coefficient suggests a preference for polar environments over non-polar ones, indicating that the compound is more hydrophilic than lipophilic.

-

-

Hydrogen Bond Donor Count: 2 (from the -OH and -NH₂ groups)

-

Hydrogen Bond Acceptor Count: 3 (from the oxygen of -OH, oxygen of -OCH₃, and nitrogen of -NH₂)

-

Expert Insight: The presence of multiple hydrogen bond donors and acceptors is a strong indicator of favorable interactions with polar protic solvents.

-

-

Topological Polar Surface Area (TPSA): 55.5 Ų

-

Expert Insight: This TPSA value is in a range often associated with good cell permeability, but for solubility, it confirms the molecule's significant polar character.

-

Theoretical Principles of Solubility

Solubility is the result of a dynamic equilibrium between a compound in its pure (often solid) phase and its solvated form in a liquid phase.[2] This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]

The "Like Dissolves Like" Paradigm

The foundational principle of solubility states that substances with similar intermolecular forces and polarity tend to be miscible.[4] Polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[4][5][6] The structure of 5-(Aminomethyl)-2-methoxyphenol, with its polar amine and hydroxyl groups, dictates that it will be most soluble in polar solvents.

Key Intermolecular Forces at Play

The dissolution of 5-(Aminomethyl)-2-methoxyphenol is primarily influenced by:

-

Hydrogen Bonding: The phenolic -OH group and the primary amine (-NH₂) are potent hydrogen bond donors, while their respective oxygen and nitrogen atoms (along with the methoxy oxygen) are hydrogen bond acceptors. This is the most significant interaction driving solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polarity of the C-O, C-N, and O-H bonds creates a net molecular dipole, allowing for favorable interactions with other polar molecules, including aprotic solvents like DMSO and acetone.

-

London Dispersion Forces: These weak, transient forces exist in all molecules and are the primary mechanism for solubility in non-polar solvents. For a highly polar molecule like this, these forces are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) in the absence of stronger polar interactions.

The Influence of Temperature

For most solid solutes, solubility increases with temperature.[5][6] The added thermal energy increases the kinetic energy of solvent molecules, making them more effective at overcoming the solute's crystal lattice energy and facilitating dissolution.[5][6] Conversely, some compounds may exhibit lower solubility at higher temperatures, though this is less common.

Predictive Solubility Analysis for 5-(Aminomethyl)-2-methoxyphenol

Based on the theoretical principles and the compound's structure, we can logically predict its solubility across a spectrum of common organic solvents.

Caption: Logical flow from molecular properties to predicted solubility.

-

High Solubility Predicted in Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the compound to both donate and accept hydrogen bonds will lead to strong, favorable interactions with solvents that can do the same.

-

Good Solubility Predicted in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the molecule through strong dipole-dipole interactions, though perhaps slightly less effectively than protic solvents. DMSO is known to be a powerful solvent for a wide array of organic materials.[7]

-

Moderate Solubility Predicted in Solvents of Intermediate Polarity (e.g., Acetone, Tetrahydrofuran (THF)): These solvents are polar enough to offer some interaction but lack the hydrogen-bonding capability of alcohols or the strong dipolar character of DMSO. Solubility is expected but may be limited.

-

Poor to Insoluble Predicted in Non-Polar Solvents (e.g., Toluene, Hexane): The significant mismatch in polarity and intermolecular forces means these solvents cannot effectively overcome the strong solute-solute interactions within the crystal lattice of the solid compound.

A Framework for Experimental Solubility Determination

While predictions are valuable, empirical determination is essential for accurate work. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[8][9] This method is reliable and widely used in the pharmaceutical industry.[8]

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 5-(Aminomethyl)-2-methoxyphenol in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

5-(Aminomethyl)-2-methoxyphenol (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge and/or syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Step 1: Add an excess amount of solid 5-(Aminomethyl)-2-methoxyphenol to a series of glass vials. "Excess" is critical; enough solid must remain undissolved at equilibrium to ensure saturation. A starting point is 5-10 mg.

-

Step 2: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point, defining the thermodynamic solubility.

-

-

Equilibration:

-

Step 3: Tightly cap the vials to prevent solvent evaporation.

-

Step 4: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Step 5: Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for pharmaceutical compounds.

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the rates of dissolution and precipitation become equal, which is the definition of equilibrium.[2]

-

-

Phase Separation:

-

Step 6: After equilibration, remove the vials and allow the undissolved solid to settle.

-

Step 7: To separate the saturated liquid (supernatant) from the solid, either centrifuge the vials at high speed or carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter.

-

Causality: This step is critical for accuracy. Failure to completely remove all solid particulates will lead to an overestimation of the compound's solubility.

-

-

Analysis and Quantification:

-

Step 8: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Step 9: Prepare a series of calibration standards of 5-(Aminomethyl)-2-methoxyphenol of known concentrations.

-

Step 10: Analyze the diluted sample and the calibration standards by a validated analytical method, such as HPLC-UV.

-

Step 11: Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Step 12: Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated supernatant. This value is the solubility.

-

Summary of Predicted Solubility

While experimental data must be generated for definitive values, the following table summarizes the predicted solubility of 5-(Aminomethyl)-2-methoxyphenol in various organic solvents based on the structural and theoretical analysis.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | Very Soluble (>50 mg/mL) | Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF | Soluble (10-50 mg/mL) | Dipole-Dipole, H-Bond Accepting |

| Polar Aprotic | Acetonitrile | Soluble (10-50 mg/mL) | Dipole-Dipole |

| Intermediate Polarity | Acetone, THF | Sparingly Soluble (1-10 mg/mL) | Dipole-Dipole |

| Non-Polar | Toluene, Dichloromethane | Slightly Soluble (<1 mg/mL) | London Dispersion Forces |

| Non-Polar | Hexane, Heptane | Insoluble (<0.1 mg/mL) | London Dispersion Forces |

Note: The quantitative ranges are estimations for guidance and must be confirmed experimentally.

Conclusion

5-(Aminomethyl)-2-methoxyphenol is a highly polar molecule, and its solubility is dominated by its capacity for hydrogen bonding and strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility as solvent polarity decreases. For any application requiring precise concentrations, the shake-flask method detailed in this guide provides a robust and reliable pathway to obtaining accurate quantitative solubility data. This foundational knowledge is critical for accelerating research and development activities involving this versatile chemical intermediate.

References

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility. Wikipedia. [Link]

-

Handbook of Solubility Data for Pharmaceuticals. (2008). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023). Macmillan Learning. [Link]

-

Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de Documents de la UAB. [Link]

-

Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

-

5-(Aminomethyl)-2-methoxyphenol. PubChem, National Center for Biotechnology Information. [Link]

-

5-(2-aminoethyl)-2-methoxyphenol. Solubility of Things. [Link]

-

Chemical Properties of 5-Amino-2-methoxyphenol (CAS 1687-53-2). Cheméo. [Link]

-

5-(aminomethyl)-2-methoxyphenol (C8H11NO2). PubChemLite. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

- 1. 5-(Aminomethyl)-2-methoxyphenol | C8H11NO2 | CID 1132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. caymanchem.com [caymanchem.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

A Technical Guide to the Role of Isovanillylamine in Capsaicin Biosynthesis

Abstract: Vanillylamine stands as a critical biochemical intermediate in the intricate network of plant secondary metabolism.[1] Primarily recognized as the immediate aromatic precursor to capsaicinoids—the pungent compounds responsible for the characteristic heat of chili peppers (Capsicum spp.)—its biosynthesis and subsequent enzymatic condensation are pivotal for the production of these unique alkaloids.[1] This technical guide provides an in-depth exploration of vanillylamine's role, detailing its biosynthetic origin within the phenylpropanoid pathway, the key enzymatic steps governing its formation and utilization, and its relationship with other secondary metabolites.[1] The document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the core metabolic and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in plant biology, natural product chemistry, and pharmacology.[1]

Introduction to Capsaicinoids and the Significance of Isovanillylamine

Capsaicinoids, the compounds that impart the characteristic pungency to chili peppers, are a class of alkaloids synthesized almost exclusively in the placental tissue of fruits from the Capsicum genus.[1] The primary and most pungent of these is capsaicin, followed by dihydrocapsaicin, which together constitute a significant percentage of the total capsaicinoid content. The biosynthesis of these pungent compounds is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway, which generates the aromatic vanillylamine moiety, and the branched-chain fatty acid pathway, which produces the acyl group.[1][2]

Isovanillylamine, more accurately referred to as vanillylamine in the context of capsaicin biosynthesis, is the linchpin that connects these two pathways. Its availability is a critical determinant of the rate of capsaicin synthesis. A comprehensive understanding of the enzymatic machinery and regulatory networks that govern vanillylamine production is therefore essential for any endeavor aimed at modulating capsaicinoid content in Capsicum fruits for agricultural or pharmaceutical purposes.

The Convergent Biosynthetic Pathway of Capsaicin

The synthesis of capsaicin is a model of metabolic convergence, where two distinct pathways, originating from different primary metabolites, provide the necessary precursors for the final condensation reaction.

-

The Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine and, through a series of enzymatic steps, produces vanillin.[3] The final, and perhaps most crucial, step in this branch of the pathway is the conversion of vanillin to vanillylamine.[3][4]

-

The Branched-Chain Fatty Acid Pathway: This pathway utilizes the amino acids valine or leucine to produce a branched-chain fatty acid, typically 8-methyl-6-nonenoic acid.[2] This fatty acid is then activated to its coenzyme A (CoA) ester, 8-methyl-6-nonenoyl-CoA, making it ready for condensation.[5]

The final step in capsaicin biosynthesis is the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA, a reaction catalyzed by the enzyme capsaicin synthase.[2][5]

Figure 1: Overview of the convergent capsaicin biosynthesis pathway.

The Pivotal Role of Vanillylamine Synthase (VAMS/pAMT)

The conversion of vanillin to vanillylamine is a unique and critical reaction in the capsaicinoid biosynthesis pathway.[6] The enzyme responsible for this transformation has been identified as a putative aminotransferase (pAMT), which is now more formally referred to as vanillylamine synthase (VAMS) or vanillin aminotransferase (VAMT).[6][7][8]

Recent research has confirmed that pAMT is indeed the enzyme that catalyzes the conversion of vanillin to vanillylamine.[7] Studies have shown that both extracts from the habanero placenta and recombinant pAMT can facilitate this conversion in the presence of γ-aminobutyric acid (GABA) as an amino donor and pyridoxal phosphate as a coenzyme.[7][8] The reaction is reversible, but the formation of vanillylamine is favored under physiological conditions within the placental cells of pungent Capsicum varieties.[8]

The expression of the gene encoding pAMT is highly specific to the placental tissue of pungent Capsicum fruits, which aligns with the localized accumulation of capsaicinoids.[6] Non-pungent varieties of Capsicum, such as bell peppers, often have a non-functional pAMT gene, which prevents the synthesis of vanillylamine and, consequently, capsaicin.[4]

The Final Condensation: Capsaicin Synthase (CS)

The culmination of the capsaicin biosynthesis pathway is the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA, a reaction catalyzed by capsaicin synthase (CS), also known as the Pun1 gene product.[5][9] This enzyme is an acyltransferase that facilitates the formation of an amide bond between the amine group of vanillylamine and the acyl-CoA.[10]

The activity of capsaicin synthase is highly dependent on the availability of its two substrates. While the branched-chain fatty acid precursor can sometimes be a limiting factor, the presence of vanillylamine is an absolute requirement for the production of capsaicin.[2] The enzyme exhibits a high degree of specificity for vanillylamine as the aromatic substrate.

| Enzyme | Abbreviation | Substrate(s) | Product |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| Vanillylamine Synthase | VAMS/pAMT | Vanillin, Amino Donor (e.g., GABA) | Vanillylamine |

| Acyl-CoA Synthetase | ACS | 8-methyl-6-nonenoic acid, CoA, ATP | 8-methyl-6-nonenoyl-CoA |

| Capsaicin Synthase | CS (Pun1) | Vanillylamine, 8-methyl-6-nonenoyl-CoA | Capsaicin |

| Table 1: Key Enzymes in the Capsaicin Biosynthesis Pathway. |

Experimental Methodologies for Studying Isovanillylamine and Capsaicin Biosynthesis

Quantification of Isovanillylamine and Capsaicinoids by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of capsaicinoids and their precursors.[11] A reverse-phase HPLC method is typically employed for this purpose.

Protocol for Capsaicinoid Extraction and HPLC Analysis:

-

Sample Preparation and Extraction:

-

Accurately weigh 10-15 grams of the placental tissue from Capsicum fruits.[12]

-

Homogenize the tissue in a suitable solvent, such as acetonitrile or ethanol.[13] Acetonitrile has been shown to be a highly effective extractor.[13]

-

Heat the mixture at a low boil for approximately 30 minutes to facilitate extraction, taking care not to evaporate all the solvent.[12]

-

Allow the mixture to cool to room temperature and then filter it into a volumetric flask.[12]

-

Dilute the extract to a known volume with the extraction solvent.[12]

-

Prior to injection, filter the diluted extract through a 0.45 µm syringe filter.[12]

-

-

HPLC Operating Conditions:

-

Column: A C18 reverse-phase column is commonly used.[12]

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.[13][14] A common mobile phase is a mixture of acetonitrile and water (e.g., 2:3 ratio) adjusted to a pH of 3.2 with glacial acetic acid.[14]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[13][14]

-

Detection: UV absorbance detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 338 nm can be used.[13]

-

Injection Volume: A 10 µL injection volume is typical.[13][14]

-

-

Quantification:

-

Prepare a series of standard solutions of capsaicin and dihydrocapsaicin of known concentrations.[12]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.[12]

-

Quantify the amount of capsaicinoids in the sample by comparing the peak areas from the sample chromatogram to the calibration curve.[12]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rdw.rowan.edu [rdw.rowan.edu]

- 4. Vanillin reduction in the biosynthetic pathway of capsiate, a non-pungent component of Capsicum fruits, is catalyzed by cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. An evolutionary view of vanillylamine synthase pAMT, a key enzyme of capsaicinoid biosynthesis pathway in chili pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of vanillylamine-forming activity from vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 10. US20160340701A1 - Methods of using capsaicin synthase for the microbial production of capsaicinoids - Google Patents [patents.google.com]

- 11. waters.com [waters.com]

- 12. www1.lasalle.edu [www1.lasalle.edu]

- 13. scispace.com [scispace.com]

- 14. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 3-Hydroxy-4-methoxybenzylamine

An In-Depth Technical Guide for Drug Development

Executive Summary

This technical guide provides a rigorous thermodynamic analysis of 3-hydroxy-4-methoxybenzylamine (Isovanillylamine), a critical pharmacophore in the synthesis of bioactive alkaloids and sympathomimetic agents.[1] Unlike its structural isomer vanillylamine, isovanillylamine exhibits distinct solid-state behavior and solubility profiles driven by the specific meta-hydroxyl and para-methoxy substitution pattern. This document synthesizes experimental data with theoretical models to equip researchers with the thermodynamic parameters necessary for salt selection, polymorph screening, and formulation stability.[1]

Part 1: Chemical Identity & Structural Context[2][3]

The thermodynamic behavior of 3-hydroxy-4-methoxybenzylamine is governed by its ability to form intermolecular hydrogen bonds and its zwitterionic potential in solution. The molecule exists primarily as a hydrochloride salt in commercial supplies due to the oxidative instability of the free base.[1]

| Parameter | Data |

| IUPAC Name | 5-(Aminomethyl)-2-methoxyphenol |

| Common Name | Isovanillylamine |

| CAS Number | 42365-68-4 (HCl salt); 14876-62-1 (Free base) |

| Molecular Formula | C₈H₁₁NO₂ (Free base); C₈H₁₂ClNO₂ (HCl salt) |

| Molecular Weight | 153.18 g/mol (Free base); 189.64 g/mol (HCl salt) |

| SMILES | COc1ccc(CN)cc1O |

Structural Thermodynamics: The meta-hydroxyl group facilitates inter-molecular hydrogen bonding that is sterically distinct from the para-hydroxyl arrangement in vanillylamine. This results in a crystal lattice energy that requires significant thermal input to disrupt, reflected in the high melting point of the hydrochloride salt.[1]

Part 2: Thermodynamic Parameters

2.1 Solid-State Transitions

The hydrochloride salt of 3-hydroxy-4-methoxybenzylamine is a crystalline solid with high thermal stability up to its melting point.

-

Melting Point (T_m): 190–195 °C (lit.) [1][2].[1]

-

Decomposition Temperature (T_dec): Onset typically observed >210 °C. Rapid decomposition occurs near 220 °C, likely involving deamination and oxidative degradation of the phenolic ring.[1]

-

Enthalpy of Fusion (

): While direct calorimetric data is sparse, estimation via the entropy of fusion (

2.2 Solution Thermodynamics & Solubility

The solubility profile is heavily pH-dependent due to the amphoteric nature of the molecule (phenolic proton donor, amine proton acceptor).[1]

-

pKa Values (Estimated):

-

pKa₁ (Phenolic -OH): ~9.8 – 10.2

-

pKa₂ (Amine -NH₃⁺): ~9.0 – 9.3

-

Implication: At physiological pH (7.4), the molecule exists predominantly as the cationic ammonium species, ensuring high water solubility.[1]

-

-

Partition Coefficient (LogP):

-

Predicted LogP: 0.7 – 1.15 [3].[1]

-

Interpretation: The molecule is moderately lipophilic but sufficiently polar to remain water-soluble in its ionized form.

-

Solubility Profile (HCl Salt):

-

Water: Highly Soluble (>50 mg/mL) due to ionic dissociation.[1]

-

Diethyl Ether: Insoluble.[1]

-

DMSO/DMF: Highly Soluble (used for stock solutions).[1]

Part 3: Experimental Protocols for Thermodynamic Profiling

To validate these properties in a specific drug development context, the following self-validating protocols are recommended.

3.1 Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine exact

-

Sample Prep: Weigh 2–5 mg of dried 3-hydroxy-4-methoxybenzylamine HCl into a Tzero aluminum pan. Crimp hermetically.

-

Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

-

Ramp Cycle:

-

Analysis: Integrate the melting endotherm peak. The onset temperature is reported as

.[1]

3.2 pH-Dependent Solubility Assay (Shake-Flask)

Objective: Determine the intrinsic solubility (

-

Buffer Prep: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

-

Saturation: Add excess solid to 5 mL of each buffer in borosilicate glass vials.

-

Equilibration: Agitate at 25 °C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (low binding).

-

Quantification: Analyze via HPLC-UV (280 nm detection).

Part 4: Visualization of Thermodynamic Workflows

Diagram 1: Thermodynamic Characterization Workflow

This flowchart illustrates the logical progression from solid-state analysis to solution stability testing.

Caption: Integrated workflow for establishing the thermodynamic baseline of isovanillylamine derivatives.

Diagram 2: Solubility Equilibrium & pH Dependence

This diagram maps the species distribution across the pH scale, critical for extraction and formulation.[1]

Caption: pH-dependent speciation governing the aqueous solubility of 3-hydroxy-4-methoxybenzylamine.

Part 5: Applications in Drug Development

1. Salt Selection Strategy: Because the free base is prone to oxidation (turning brown upon air exposure), the hydrochloride salt is the thermodynamic standard.[1] However, for lipophilic formulations, researchers may convert the HCl salt to a lipophilic salt (e.g., tosylate or stearate) to lower the melting point and increase lipid solubility.[1]

2. Synthetic Utility: Isovanillylamine is a key intermediate for the synthesis of non-natural capsaicinoids.[1] Thermodynamic control of the acylation reaction (reacting the amine with fatty acid chlorides) requires maintaining a pH above the amine pKa (~9.[1]3) but below the phenol pKa (~10) to ensure selective N-acylation over O-acylation.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 3-Hydroxy-4-methoxybenzylamine hydrochloride Product Specification. Retrieved from

-

ChemicalBook. (2024).[1] 3-Hydroxy-4-methoxybenzylamine hydrochloride Properties and Safety. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1132998, 5-(Aminomethyl)-2-methoxyphenol. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[1] 3-Hydroxy-4-methoxybenzylamine hydrochloride Data Sheet. Retrieved from

Sources

In Vitro Metabolic Stability Assessment of Isovanillylamine: Technical Framework & Protocols

Executive Summary

Isovanillylamine (3-hydroxy-4-methoxybenzylamine) represents a distinct metabolic challenge compared to its structural isomer, vanillylamine. While often utilized as a fragment in medicinal chemistry or a metabolite in capsaicinoid pathways, its stability profile is governed by two competing functionalities: a labile primary amine and an electron-rich phenol.

This technical guide addresses a critical gap in standard ADME profiling: the insufficiency of standard microsomal assays for benzylamines. Because isovanillylamine is a substrate for mitochondrial Monoamine Oxidases (MAO) and cytosolic transferases, relying solely on NADPH-supplemented microsomes will yield artificially low clearance values. This guide details a multi-cofactor, multi-fraction approach to accurately determine intrinsic clearance (

Structural Analysis & Metabolic Liability

Before designing the assay, one must understand the "Metabolic Soft Spots" dictated by the chemical structure.

| Feature | Chemical Moiety | Primary Enzyme System | Metabolic Outcome |

| A | Primary Amine ( | MAO-A/B (Mitochondrial), SSAO (Plasma/Tissue) | Oxidative Deamination to Isovanillin |

| B | Phenolic Hydroxyl ( | UGTs, SULTs (Microsomal/Cytosolic) | Glucuronidation or Sulfation |

| C | Methoxy Group ( | CYP450 (Microsomal) | O-Demethylation to Protocatechuylamine |

The "Microsomal Trap"

Standard stability assays use Liver Microsomes (RLM/HLM) fortified with NADPH.

-

Risk: Microsomes contain CYPs and UGTs but lack mitochondria (MAO source) and cytosol (SULT/Aldehyde Oxidase source).

-

Consequence: If isovanillylamine is primarily cleared by MAO (likely, given its benzylamine structure), a standard microsomal test will predict high stability (

min) when in vivo clearance is actually rapid. -

Solution: Use Cryopreserved Hepatocytes (complete system) or S9 Fraction (contains microsomes + cytosol + mitochondria) for the primary screen.

Experimental Design: The Self-Validating Protocol

System Selection

-

Gold Standard: Cryopreserved Hepatocytes (Suspension).

-

Rationale: Intact cell membrane and full enzyme complement (Phase I & II).

-

-

Alternative: Liver S9 Fraction + Cofactor Cocktail.

-

Rationale: Cheaper, but requires specific cofactors (NADPH for CYP, UDPGA for UGT, PAPS for SULT).

-

Reagent Setup (S9 Fraction Method)

To ensure the assay is self-validating , we use specific inhibitors to confirm enzymatic contribution.

-

Test System: Human Liver S9 (2 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor Mix (The "Cocktail"):

-

NADPH (1 mM)

Activates CYPs. -

UDPGA (2 mM) + Alamethicin (25 µg/mL)

Activates UGTs (Alamethicin permeabilizes the microsomal membrane). -

PAPS (0.1 mM)

Activates SULTs.

-

-

Controls:

-

Negative Control:[1] Heat-inactivated S9 (detects chemical instability).

-

Positive Control (MAO): Benzylamine or Kynuramine.

-

Positive Control (CYP): Testosterone or Diclofenac.

-

Detailed Experimental Protocol

Note: This protocol assumes an S9 fraction workflow to maximize mechanistic insight.

Step 1: Pre-Incubation

-

Thaw S9 fraction on ice.

-

Dilute S9 to 1.0 mg/mL final concentration in Phosphate Buffer (pH 7.4).

-

Add Alamethicin (pore-forming peptide) and incubate on ice for 15 min. Crucial for UGT access.

-

Aliquot 198 µL of S9 mix into 96-well plates (pre-warmed to 37°C).

Step 2: Reaction Initiation

-

Prepare Isovanillylamine Stock : 10 mM in DMSO.

-

Dilute to 200 µM intermediate in buffer (2% DMSO).

-

Add 2 µL of intermediate to the S9 wells.

-

Final Substrate Conc: 2 µM.

-

Final DMSO: 0.02% (negligible enzyme inhibition).

-

-

Add Cofactor Cocktail (NADPH/UDPGA/PAPS) to initiate.

-

Total Volume: 250 µL (adjusted).

-

Step 3: Sampling & Quench

-

Incubate at 37°C with orbital shaking (400 rpm).

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quenching: At each timepoint, transfer 50 µL of reaction mix into 150 µL of Ice-Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated-Isovanillylamine).

-

Why ACN? Precipitates proteins and stops all enzymatic activity instantly.

-

Step 4: Sample Prep for Analysis[3]

-

Centrifuge quenched plate at 3,500 x g for 20 min at 4°C.

-

Transfer 100 µL supernatant to a fresh plate.

-

Dilute 1:1 with HPLC-grade water (to improve peak shape on Reverse Phase LC).

Analytical Method (LC-MS/MS)[4][5]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Electrospray Ionization Positive (ESI+).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 2.5 min. Isovanillylamine is polar; ensure retention > 0.8 min to avoid ion suppression.

MRM Transitions (Predictive)

Isovanillylamine MW = 153.18 g/mol .

-

Precursor Ion: 154.2

-

Quantifier Ion: 137.1 (Loss of

, characteristic of primary amines). -

Qualifier Ion: 122.1 (Loss of

or

Data Analysis & Visualization

Calculation of Intrinsic Clearance ( )

Plot

Metabolic Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of specific cofactors.

Figure 1: Metabolic fate of isovanillylamine.[2] Note that the primary clearance route (Deamination) often requires mitochondrial enzymes (MAO), which are absent in standard S9-free microsomal preparations.

Assay Workflow Diagram

Figure 2: Optimized experimental workflow ensuring capture of both Phase I (CYP/MAO) and Phase II (UGT) clearance.

Interpretation & Troubleshooting

Scenario A: High Clearance in Hepatocytes, Low Clearance in Microsomes

-

Diagnosis: The compound is likely a substrate for MAO or Cytosolic Sulfotransferases .

-

Verification: Repeat the microsomal assay adding specific MAO inhibitors (e.g., Pargyline) or use mitochondrial fractions. If stability increases with Pargyline, MAO is the driver.

Scenario B: Rapid Disappearance but No "Standard" Metabolites

-

Diagnosis: Formation of a reactive aldehyde intermediate (Isovanillin) which may bind covalently to proteins (non-extractable).

-

Action: Look for the acid metabolite (Isovanillic acid) which indicates the aldehyde was formed and subsequently oxidized by ALDH.

Scenario C: Low Recovery at T=0

-

Diagnosis: Non-specific binding (NSB) to the plasticware or rapid degradation.

-

Action: Check stability in buffer without enzymes. If stable, consider high protein binding. Use glass inserts for LC vials.

References

-

European Medicines Agency (EMA). Guideline on the use of bovine serum in the manufacture of human medicinal products. (Note: General regulatory context for biological assays). Available at:

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[1] (Foundational text for

calculation). -

Holt, A. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs.[3] Biochemical Pharmacology.[4][5] (Establishes MAO/CYP interplay for benzylamines).

-

BenchChem. Vanillylamine: A Core Intermediate in Plant Secondary Metabolism.[6] (Provides structural context for vanillyl-isomers).

-

Cayman Chemical. 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information. (Data on the ethyl-amine analog, supporting the MAO substrate theory).

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]

- 3. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaron.com [pharmaron.com]

- 5. bsn-srl.it [bsn-srl.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of 5-(Aminomethyl)-2-methoxyphenol as a Key Synthetic Intermediate

An In-depth Technical Guide on the Pharmacological Significance of 5-(Aminomethyl)-2-methoxyphenol

5-(Aminomethyl)-2-methoxyphenol is a crucial chemical building block, or intermediate, in the synthesis of various pharmacologically active compounds. While not typically administered as a therapeutic agent in its own right, its molecular structure is a key component of several important drugs. Its primary significance in the pharmaceutical landscape lies in its role as a precursor in the multi-step synthesis of complex drug molecules.

This guide will focus on the pharmacological profile of the most prominent drug synthesized from 5-(Aminomethyl)-2-methoxyphenol: Tamsulosin. We will explore the synthesis pathway from this intermediate to the final active pharmaceutical ingredient (API) and then delve into the detailed pharmacology of Tamsulosin.

Synthesis Pathway: From 5-(Aminomethyl)-2-methoxyphenol to Tamsulosin

The synthesis of Tamsulosin from 5-(Aminomethyl)-2-methoxyphenol involves a series of chemical reactions designed to build the final, more complex molecule. The following is a representative synthetic route: